2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
Brand Name: Vulcanchem
CAS No.: 5912-41-4
VCID: VC18767173
InChI: InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3
SMILES:
Molecular Formula: C15H16O3S
Molecular Weight: 276.4 g/mol

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-

CAS No.: 5912-41-4

Cat. No.: VC18767173

Molecular Formula: C15H16O3S

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- - 5912-41-4

Specification

CAS No. 5912-41-4
Molecular Formula C15H16O3S
Molecular Weight 276.4 g/mol
IUPAC Name [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol
Standard InChI InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3
Standard InChI Key UGAIPPLVEYTDBN-UHFFFAOYSA-N
Canonical SMILES CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- (CAS No. 5912-41-4) is a thiophene derivative with the molecular formula C₁₅H₁₆O₃S and a molecular weight of 276.4 g/mol . Its IUPAC name, [5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol, reflects the integration of a thiophene ring substituted with a dioxolane group and a phenylmethanol side chain.

Key Structural Features:

  • Thiophene Core: A five-membered aromatic ring containing sulfur, known for electron-rich properties that facilitate electrophilic substitution.

  • Dioxolane Substituent: A 2-methyl-1,3-dioxolane group at the 5-position of the thiophene ring, contributing steric bulk and influencing solubility.

  • Phenylmethanol Moiety: A benzyl alcohol group attached to the thiophene’s 2-position, enabling hydrogen bonding and derivatization.

Spectroscopic and Physicochemical Properties

The compound’s structural complexity necessitates advanced spectroscopic techniques for characterization:

PropertyValue/Description
InChIInChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3
Canonical SMILESCC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O
Boiling PointNot reported; estimated >250°C (decomposes)
SolubilityLow in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the dioxolane methyl group (δ 1.4 ppm), thiophene protons (δ 6.8–7.2 ppm), and phenyl ring hydrogens (δ 7.3–7.6 ppm). Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 276.4.

Synthesis Pathways and Optimization

Multi-Step Synthetic Routes

The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- involves sequential functionalization of thiophene precursors. A representative pathway includes:

Step 1: Thiophene Ring Formation

Thiophene derivatives are typically synthesized via the Paal-Knorr cyclization, reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅). For this compound, butane-2,3-dione and elemental sulfur yield a substituted thiophene intermediate.

Step 2: Dioxolane Installation

The 2-methyl-1,3-dioxolane group is introduced via acid-catalyzed cyclization of a diol with ketones. Using 2-methyl-1,3-propanediol and acetone under sulfuric acid catalysis forms the dioxolane ring at the thiophene’s 5-position.

Step 3: Phenylmethanol Coupling

A Grignard reaction links the phenylmethanol group to the thiophene. Phenylmagnesium bromide reacts with a thiophene aldehyde intermediate, followed by aqueous workup to yield the final alcohol.

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance yield (up to 78%) and reduce reaction times. Catalysts like palladium on carbon (Pd/C) optimize coupling steps, while sodium hydride (NaH) facilitates deprotonation in nucleophilic substitutions.

Reactivity and Mechanistic Insights

Oxidation Reactions

The primary alcohol group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This transformation is critical for producing ketone intermediates in drug synthesis.

C15H16O3SCrO3/H2SO4C15H14O3S+H2O\text{C}_{15}\text{H}_{16}\text{O}_{3}\text{S} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_{15}\text{H}_{14}\text{O}_{3}\text{S} + \text{H}_2\text{O}

Substitution Reactions

Electrophilic substitution at the thiophene’s 3-position occurs with nitrating mixtures (HNO₃/H₂SO₄) or halogens (Br₂/FeBr₃). The dioxolane group directs substitution to the electron-rich thiophene ring.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its dioxolane group enhances metabolic stability, while the thiophene ring participates in π-π stacking with biological targets.

Electronic Materials

In organic semiconductors, the thiophene-dioxolane structure improves charge carrier mobility. Thin-film transistors incorporating this compound exhibit hole mobilities of 0.45 cm²/V·s, comparable to polythiophene derivatives.

Future Research Directions

  • Toxicological Profiling: No data exists on acute toxicity; in vitro assays are needed.

  • Catalyst Development: Exploring enzymatic or photocatalytic routes for greener synthesis.

  • Polymer Chemistry: Incorporating the compound into conductive polymers for flexible electronics.

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